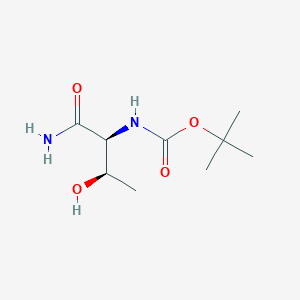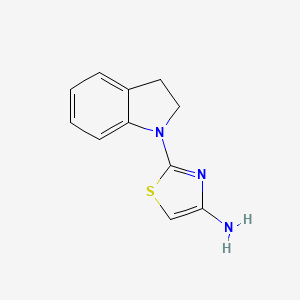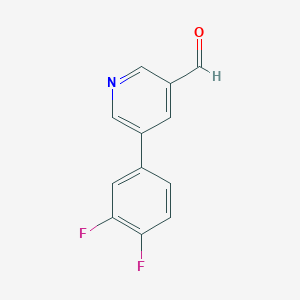
6-Methoxy-2-(propan-2-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-6-methoxy-4H-chromen-4-one is a chemical compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C13H14O3, is characterized by the presence of an isopropyl group at the second position and a methoxy group at the sixth position on the chromenone scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromenone structure. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-6-methoxy-4H-chromen-4-one may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of halogenated chromenones.
Applications De Recherche Scientifique
2-Isopropyl-6-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
2-Isopropyl-6-methoxy-4H-chromen-4-one can be compared with other chromenone derivatives such as:
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Similar in structure but with different substituents, leading to variations in biological activity.
2,6-Dimethyl-4H-pyran-4-one: A structurally related compound with distinct chemical properties and applications.
4H-1-Benzopyran-4-one: The parent compound of the chromenone family, serving as a basis for the synthesis of various derivatives.
The uniqueness of 2-Isopropyl-6-methoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
646516-40-7 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-methoxy-2-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C13H14O3/c1-8(2)13-7-11(14)10-6-9(15-3)4-5-12(10)16-13/h4-8H,1-3H3 |
Clé InChI |
BKFIICQVHPHXDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)C2=C(O1)C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)

![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)








![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)

